molecular formula C6H6ClNO B2846853 O-(3-chlorophenyl)hydroxylamine CAS No. 74993-54-7

O-(3-chlorophenyl)hydroxylamine

Cat. No. B2846853
CAS RN: 74993-54-7
M. Wt: 143.57
InChI Key: AVUVUPKMLVZJOL-UHFFFAOYSA-N
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Description

“O-(3-chlorophenyl)hydroxylamine” is a chemical compound with the molecular formula C6H6ClNO . It is also known as “O-[(3-chlorophenyl)methyl]hydroxylamine hydrochloride” with a molecular weight of 194.06 .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of hydroxylamines as precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . A robust synthesis of both ring-substituted and ring-unsubstituted O-cyclopropyl hydroxylamines has been developed .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a hydroxylamine group attached to a 3-chlorophenyl group . The molecular weight of this compound is 143.57g/mol .

Scientific Research Applications

Synthesis of Complex Organic Compounds

O-(3-chlorophenyl)hydroxylamine is involved in novel synthetic pathways for creating complex organic molecules. For instance, copper-catalyzed annulative amination of ortho-alkynylphenols with electrophilic amination reagents, including this compound derivatives, efficiently produces 3-aminobenzofurans of biological and pharmaceutical interest (Hirano, Satoh, & Miura, 2011). Another example is the rhodium-catalyzed imination of sulfoxides using O-(2,4-dinitrophenyl)hydroxylamine under mild conditions, providing an efficient access to free NH-sulfoximines, an essential structural unit in various biologically active compounds (Miao, Richards, & Ge, 2014).

Environmental Chemistry and Pollutant Degradation

The reactivity of this compound with environmental pollutants has been a subject of interest. Studies on the hydroxyl radical generation during the ozonation of water containing 3-chlorophenol suggest an enhancing effect of such compounds on reactive oxygen species generation, which is crucial for understanding the ozone treatment process of water containing phenolic pollutants (Utsumi, Han, & Ichikawa, 2003). Moreover, the catalytic oxidation of diclofenac by hydroxylamine-enhanced copper nanoparticles demonstrates the potential of this compound in activating molecular oxygen for the efficient degradation of recalcitrant organic pollutants in water (Xiang et al., 2019).

Generation and Detection of Reactive Oxygen Species

Research has also focused on the generation and detection of reactive oxygen species (ROS), where this compound derivatives serve as key reagents. Development of novel fluorescence probes for selectively detecting highly reactive oxygen species, such as hydroxyl radicals, using compounds related to this compound illustrates its importance in studying the roles of ROS in biological and chemical applications (Setsukinai et al., 2003).

Mechanism of Action

Target of Action

O-(3-chlorophenyl)hydroxylamine primarily targets aldehydes and ketones . These compounds are crucial in various biological processes, including energy metabolism and signal transduction.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . The oxygen atom in the hydroxylamine acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

This compound affects the metabolic pathways involving aldehydes and ketones. By reacting with these compounds, it forms oximes, altering the normal flow of these metabolic pathways .

Result of Action

The primary result of this compound’s action is the formation of oximes . Oximes are compounds that can have various biological activities, depending on their structure and the nature of the substituents.

Safety and Hazards

The safety data sheet for a similar compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause skin irritation . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Research on hydroxylamine derivatives, including “O-(3-chlorophenyl)hydroxylamine”, is ongoing. These compounds have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, showcasing the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

properties

IUPAC Name

O-(3-chlorophenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-2-1-3-6(4-5)9-8/h1-4H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVUPKMLVZJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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